3,4-Dimethoxynaphthalene-1-carbaldehyde
Description
3,4-Dimethoxynaphthalene-1-carbaldehyde is a substituted naphthalene derivative featuring a carbaldehyde group at position 1 and methoxy substituents at positions 3 and 4 of the naphthalene ring. Its properties can be inferred from structural analogs discussed below.
Properties
CAS No. |
104202-54-2 |
|---|---|
Molecular Formula |
C13H12O3 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
3,4-dimethoxynaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C13H12O3/c1-15-12-7-9(8-14)10-5-3-4-6-11(10)13(12)16-2/h3-8H,1-2H3 |
InChI Key |
SSAGXZBZROBVPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C(=C1)C=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3,4-Dimethoxynaphthalene-1-carbaldehyde with related naphthalene derivatives and carbaldehyde-containing compounds, as derived from the evidence.
Structural Analogues
Reactivity and Functional Group Analysis
Electron-Donating vs. Withdrawing Groups :
- The methoxy groups (OCH₃) in this compound are electron-donating, activating the aromatic ring toward electrophilic substitution. This contrasts with chlorinated analogs (e.g., ), where electron-withdrawing Cl groups deactivate the ring.
- The aldehyde group at position 1 is highly reactive, enabling condensation or nucleophilic addition reactions. This differs from ketone-containing analogs (e.g., ), where steric hindrance from substituents (e.g., indole) may reduce reactivity.
Aromaticity and Stability :
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